molecular formula C19H21N B13693048 2-[4-(tert-Butyl)phenyl]-1-methylindole

2-[4-(tert-Butyl)phenyl]-1-methylindole

Cat. No.: B13693048
M. Wt: 263.4 g/mol
InChI Key: XORUUTSDVJAQKH-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Advanced Chemical Research

Indole and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and have been the subject of intensive scientific investigation for over a century. mdpi.commdpi.com The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. chula.ac.th Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. chula.ac.th

The significance of the indole scaffold is underscored by its presence in a variety of approved drugs with diverse therapeutic applications, as highlighted in the table below.

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory
SumatriptanAntimigraine
OndansetronAntiemetic
PravadolineAnalgesic

The continued interest in indole derivatives stems from their ability to interact with a wide array of biological targets, including enzymes and receptors, leading to their investigation in the context of cancer, infectious diseases, neurodegenerative disorders, and more. nih.gov

Rationale for Investigating Substituted Indoles, with Specific Focus on the 2-[4-(tert-Butyl)phenyl]-1-methylindole Moiety

The investigation of substituted indoles is driven by the desire to create new molecules with enhanced or novel properties. The specific substitution pattern in this compound—a tert-butylphenyl group at the C2 position and a methyl group at the N1 position—provides a clear rationale for its academic exploration.

The 2-arylindole motif is a common feature in many biologically active compounds. The introduction of an aryl group at the C2 position of the indole ring can significantly influence the molecule's electronic properties and steric profile, which in turn can affect its interaction with biological targets. nih.gov

The tert-butyl group is a bulky substituent known for its significant steric effects. researchgate.netstackexchange.com Its presence on the phenyl ring at the para-position in this compound is expected to introduce considerable steric hindrance. This can influence the molecule's conformation, restrict its rotational freedom, and potentially enhance its metabolic stability by shielding it from enzymatic degradation. nih.gov Furthermore, the tert-butyl group can impact the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile. researchgate.net

N-methylation of the indole ring is a common strategy to modify its electronic and biological properties. The methyl group at the N1 position can alter the electron density of the indole nucleus and eliminate the hydrogen-bonding capability of the N-H group, which can have a profound impact on its binding affinity to biological targets. st-andrews.ac.uk The N-methylation can also improve the compound's metabolic stability and oral bioavailability.

Overview of Key Research Challenges and Opportunities Pertaining to this compound

The academic inquiry into this compound is not without its challenges and opportunities.

Research Challenges:

Synthesis: The synthesis of sterically hindered 2-arylindoles can be challenging. researchgate.net Traditional methods like the Fischer indole synthesis may not be efficient for substrates with bulky groups. Developing efficient and scalable synthetic routes to this compound is a primary research challenge.

Functionalization: The steric hindrance imparted by the tert-butylphenyl group may also pose challenges for further functionalization of the indole ring or the phenyl ring.

Characterization: A thorough characterization of the compound's physicochemical properties, including its solubility, stability, and conformational dynamics, is essential but can be complex.

Research Opportunities:

Novel Biological Activity: The unique structural features of this compound may lead to novel biological activities. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants investigation.

Materials Science Applications: Indole derivatives have shown promise in materials science, for example, as organic light-emitting diodes (OLEDs). The specific substitutions in this molecule could lead to interesting photophysical properties.

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a valuable tool in SAR studies to understand the influence of steric bulk and N-alkylation on the biological activity of 2-arylindoles.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound encompasses a range of objectives aimed at elucidating its chemical and biological properties.

Key Objectives:

To develop efficient and versatile synthetic methodologies for the preparation of this compound and its analogues.

To conduct a comprehensive characterization of its structural, electronic, and photophysical properties through spectroscopic and computational methods.

To evaluate its biological activity in a variety of in vitro and in vivo assays to identify potential therapeutic applications.

To perform detailed SAR studies by synthesizing and testing a library of related compounds to understand the role of each structural component.

To explore its potential applications in materials science, particularly in the development of novel organic electronic materials.

The academic study of this compound holds the promise of expanding our understanding of substituted indoles and potentially leading to the discovery of new molecules with valuable applications in medicine and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-methylindole

InChI

InChI=1S/C19H21N/c1-19(2,3)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)20(18)4/h5-13H,1-4H3

InChI Key

XORUUTSDVJAQKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 4 Tert Butyl Phenyl 1 Methylindole

Strategic Design of Synthetic Pathways to the 2-[4-(tert-Butyl)phenyl]-1-methylindole Core

The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These methods often involve a combination of cyclization reactions to form the indole (B1671886) core, cross-coupling reactions to introduce the aryl substituent, and N-functionalization to append the methyl group.

Cyclization Reactions and Their Regioselectivity

The formation of the indole ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed, with the Fischer indole synthesis being a classic and widely used method. wikipedia.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.orgyoutube.com

The regioselectivity of the Fischer indole synthesis is a crucial aspect, determining the position of substituents on the indole ring. In the context of synthesizing 2-arylindoles, the choice of the starting ketone or aldehyde is paramount. For instance, the reaction of a substituted phenylhydrazine with an appropriate aryl methyl ketone would lead to the desired 2-arylindole. Computational studies have shown that the regioselectivity is influenced by the electronic and steric properties of the substituents on both the hydrazine (B178648) and the carbonyl compound. nih.govresearchgate.net Specifically, the stability of the intermediate enamines and the transition states of the subsequent nih.govnih.gov-sigmatropic rearrangement dictate the final product distribution. nih.govresearchgate.net Electron-withdrawing groups on the phenylhydrazine can disfavor certain rearrangement pathways, leading to high regioselectivity. nih.govresearchgate.net

Alternative cyclization methods include palladium-catalyzed intramolecular reactions of ortho-alkynyl anilines. rsc.orgmdpi.com These reactions proceed under mild conditions and offer good control over regioselectivity, typically affording the 2-substituted indole as the major product. thieme-connect.com The mechanism often involves an initial aminopalladation of the alkyne followed by reductive elimination. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the direct introduction of the 4-(tert-Butyl)phenyl group at the C2 position of the indole core. acs.org These methods often utilize pre-formed indole substrates and an appropriate aryl partner.

One common approach is the direct C-H arylation of 1-methylindole (B147185) with a 4-(tert-butyl)aryl halide. acs.org This strategy avoids the need for pre-functionalization of the indole ring, making it an atom-economical process. Mechanistic studies suggest that these reactions can proceed through an electrophilic palladation pathway. acs.orgbeilstein-journals.org The regioselectivity of direct C-H arylation is often directed by the N-substituent and the reaction conditions. For N-methylindole, C2-arylation is generally favored. acs.org

Another versatile method involves the coupling of a 2-halo-1-methylindole with a 4-(tert-butyl)phenylboronic acid (Suzuki coupling) or other organometallic reagents. While this requires an extra step to halogenate the indole, it provides excellent control over the position of arylation. The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organometallic reagent, and reductive elimination to afford the 2-arylindole and regenerate the Pd(0) catalyst.

Recent advancements have also seen the development of metallaphotoredox catalysis, which combines palladium catalysis with photocatalysis to achieve C-H arylation under mild conditions. acs.org

N-Functionalization Strategies for 1-Methylindole Derivatives

The introduction of the methyl group at the N1 position of the indole ring is a key step in the synthesis of the target compound. This can be achieved either before or after the formation of the 2-arylindole core.

A common method for N-methylation involves the deprotonation of the indole NH with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. nih.govresearchgate.net The choice of base and solvent can influence the efficiency of the reaction.

Alternative and often milder methods for N-methylation have been developed. For instance, the use of quaternary ammonium (B1175870) salts as methylating agents in the presence of a mild base like cesium carbonate has been reported to be effective for a range of indoles. nih.gov Another approach involves the use of dimethyl carbonate (DMC) as a "green" methylating agent, often in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk Mechanistic studies of the DMC/DABCO system suggest that the reaction proceeds through the formation of an N-methylated DABCO intermediate. st-andrews.ac.uk

In-Depth Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new, more efficient methodologies.

Transition State Characterization and Reaction Energy Landscapes

Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the mapping of reaction energy landscapes. e3s-conferences.orgacs.org For palladium-catalyzed reactions, density functional theory (DFT) calculations can be used to model the various steps in the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. acs.org

In the context of palladium-catalyzed C-H arylation of indoles, computational studies have helped to rationalize the observed regioselectivity. acs.org By calculating the energies of the transition states for palladation at different positions of the indole ring, researchers can predict the most favorable reaction pathway. These calculations often reveal subtle electronic and steric interactions that govern the outcome of the reaction. nih.gov

For cyclization reactions like the Fischer indole synthesis, transition state calculations have been used to understand the factors controlling regioselectivity. nih.govresearchgate.net The energy barriers for the key nih.govnih.gov-sigmatropic rearrangement step can be calculated for different regioisomeric pathways, providing a quantitative basis for the observed product distribution. nih.govresearchgate.net

Role of Catalysts and Reagents in Reaction Pathway Control

The choice of catalyst and reagents plays a pivotal role in directing the reaction pathway and achieving the desired outcome. In palladium-catalyzed cross-coupling reactions, the nature of the ligand coordinated to the palladium center is of utmost importance. nih.gov Ligands can influence the reactivity of the catalyst, its stability, and the selectivity of the reaction. For example, bulky electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

In direct C-H arylation reactions, the oxidant used to regenerate the active Pd(II) catalyst can also influence the reaction efficiency. beilstein-journals.org Similarly, the base employed in these reactions is critical for facilitating the C-H activation step.

In the case of N-methylation using dimethyl carbonate, the choice of catalyst (e.g., DABCO vs. DBU) can dramatically alter the product distribution. st-andrews.ac.uk While DABCO selectively promotes N-methylation, DBU can lead to both N-methylation and N-methoxycarbonylation. st-andrews.ac.uk This highlights the subtle interplay between the catalyst and reagents in controlling the reaction pathway.

Below is a table summarizing various synthetic approaches to substituted indoles, which are relevant to the synthesis of this compound.

Reaction Type Key Reagents/Catalysts Typical Substrates Key Mechanistic Feature
Fischer Indole SynthesisAcid catalyst (e.g., H₂SO₄, PPA)Phenylhydrazines, Aldehydes/Ketones nih.govnih.gov-Sigmatropic rearrangement
Palladium-Catalyzed C-H ArylationPd(OAc)₂, Ligand (e.g., PCy₃), OxidantIndoles, Aryl halidesElectrophilic palladation/Concerted Metalation-Deprotonation
Suzuki CouplingPd catalyst, BaseHaloindoles, Arylboronic acidsOxidative addition, Transmetalation, Reductive elimination
N-MethylationBase (e.g., NaH, Cs₂CO₃), Methylating agent (e.g., CH₃I, DMC)IndolesNucleophilic substitution

Kinetic and Thermodynamic Aspects of Indole Ring Formation

The formation of the indole ring system, the core of this compound, is governed by distinct kinetic and thermodynamic principles that vary depending on the synthetic route employed. The classical Fischer indole synthesis and the Bischler-Möhlau synthesis, as well as modern palladium-catalyzed methods, offer different mechanistic pathways with unique energetic landscapes.

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline. wikipedia.orgchemeurope.com The mechanism is complex and can proceed through several competing pathways, influencing both the kinetics and the regiochemical outcome. nih.gov The initial steps involve the formation of an α-arylamino ketone intermediate. Subsequent steps can involve complex cyclizations and rearrangements. Computational studies assessing the activation energies of various intermediates and transition states have shown that the pathway leading to the 2-aryl indole product is dependent on substrate structure and reaction conditions. nih.gov The reaction is often thermodynamically driven by the formation of the stable aromatic indole ring system.

Palladium-catalyzed syntheses offer alternative pathways with different kinetic and thermodynamic profiles. For instance, in the oxidative C-H arylation of an N-methylindole with a 4-tert-butylphenyl source, the mechanism is often described as a concerted metalation-deprotonation (CMD). acs.orgcore.ac.uk Both experimental and computational data support this mechanism. The kinetics of such reactions are influenced by factors like the acidity of the medium and the nature of the palladium catalyst and ligands. In a one-step synthesis from an indoline (B122111) derivative, kinetic analysis revealed that the initial oxidative dehydrogenation of the indoline to form the indole is a rapid process. This is followed by the slower, rate-limiting C2-arylation step, which occurs after the initial indoline substrate is fully consumed. nih.govresearchgate.net This indicates that the coordination of the palladium catalyst to the indoline N-H bond is kinetically preferred over the transmetalation with the arylboronic acid. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to minimize environmental impact, reduce waste, and improve safety and efficiency. unibo.it These approaches are directly applicable to the synthesis of this compound.

A significant focus of green indole synthesis is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions represent an ideal approach. For example, the Bischler synthesis of 2-arylindoles has been successfully performed by reacting anilines and phenacyl bromides in the solid state, followed by microwave irradiation. sciforum.netorganic-chemistry.org This method avoids the use of organic solvents entirely, simplifying workup and reducing chemical waste.

Another strategy involves replacing traditional solvents with more environmentally benign alternatives. Water is a highly desirable green solvent, and certain indole syntheses have been adapted to aqueous conditions, often facilitated by a reusable catalyst such as a bissulfonic acid type acidic ionic liquid. google.com Similarly, ethanol (B145695) has been employed as a benign solvent in multicomponent reactions to assemble the indole core under mild, metal-free conditions. rsc.org These methods not only reduce environmental harm but also often lead to simpler product isolation procedures.

Synthesis StrategyReaction ConditionsKey Advantages
Solid-State Reaction Mixing solid reactants (e.g., aniline, phenacyl bromide, NaHCO₃) at room temperature.Eliminates solvent use, reduces waste, simplifies purification. organic-chemistry.org
Aqueous Synthesis Reaction in water catalyzed by a recyclable acidic ionic liquid.Utilizes a non-toxic, non-flammable solvent; allows for catalyst recycling. google.com
Ethanol as Solvent Multicomponent reaction involving anilines, glyoxal, and isocyanides in ethanol.Employs a renewable and biodegradable solvent; avoids metal catalysts. rsc.org
Melt Reaction Heating reactants together without a solvent above their melting points.High concentration leads to faster reaction rates; avoids solvent waste. growingscience.com

Modern energy sources like microwave irradiation and advanced process technologies like continuous flow chemistry are cornerstones of green synthetic methodologies for indoles. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate indole-forming reactions, including the Bischler-Möhlau and Fischer syntheses. sciforum.netorganic-chemistry.orgnih.govresearchgate.net By directly and efficiently heating the reaction mixture, microwaves can reduce reaction times from hours to mere minutes or even seconds. organic-chemistry.orgorganic-chemistry.org This often leads to higher yields and cleaner reaction profiles with fewer byproducts. A one-pot, solvent-free Bischler synthesis of 2-arylindoles under microwave irradiation provides a prime example of an efficient and environmentally friendly protocol. sciforum.netorganic-chemistry.org

Continuous flow chemistry offers numerous advantages for indole synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govmdpi.comuc.pt Multistep syntheses can be telescoped into a single continuous process, eliminating the need for isolating intermediates and thereby reducing waste and improving efficiency. nih.govresearchgate.net For instance, the Fischer indole synthesis has been adapted to high-temperature/pressure flow conditions, achieving high yields and productivity (e.g., 25 g·h⁻¹) with reaction times of only a few minutes. mdpi.com

TechnologyTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating HoursModerate to GoodStandard laboratory setup. researchgate.net
Microwave-Assisted Seconds to MinutesGood to ExcellentRapid heating, shorter reaction times, often higher yields, improved purity. organic-chemistry.orgmdpi.com
Continuous Flow MinutesGood to ExcellentEnhanced safety and control, easy scalability, high productivity, potential for multistep automation. nih.govmdpi.com

The development of sustainable catalysts is crucial for green indole synthesis. This involves using catalysts that are highly efficient, recyclable, non-toxic, and can operate under mild conditions.

Palladium-based catalysts are widely used for their high efficiency in C-C and C-N bond formation. mdpi.comorganic-chemistry.org Green adaptations of these methods focus on using very low catalyst loadings, employing molecular oxygen as the ultimate oxidant, and running reactions under mild, acid- and base-free conditions. nih.govresearchgate.net This approach minimizes the use of stoichiometric oxidants and reduces waste.

The use of acidic ionic liquids as recyclable catalysts in aqueous media offers a green alternative to traditional Brønsted or Lewis acids like H₂SO₄ or ZnCl₂. google.com These ionic liquids are often non-volatile and can be easily separated from the reaction mixture and reused, aligning with the principles of atom economy and waste reduction.

Furthermore, metal-free catalytic systems are gaining attention. Organocatalysis or reactions that proceed under catalyst-free conditions, perhaps in benign solvents like ethanol or even water, represent a highly sustainable approach to constructing the indole scaffold. rsc.orgdergipark.org.tr Gold-catalyzed syntheses that proceed under exceptionally mild, room-temperature conditions also contribute to sustainability by reducing energy consumption. nih.gov

Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. Derivatization can be targeted at the indole core or the pendant 4-(tert-butyl)phenyl ring.

Functionalization of the indole core is well-established. While the N1 position is blocked by a methyl group, the remaining C-H bonds are potential sites for substitution. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack. However, modern C-H activation and functionalization techniques have enabled regioselective modification at other, less reactive positions. For example, iridium-catalyzed borylation can selectively functionalize the C7 position of 2-substituted indoles, providing a handle for subsequent cross-coupling reactions to introduce aryl or alkyl groups. msu.edu Palladium-catalyzed direct arylation can be used to introduce further substituents at various positions, depending on the directing groups and reaction conditions. nih.gov Intramolecular cyclization reactions can also be initiated from the C2-position by introducing a suitable nucleophile on the N1-substituent, leading to fused ring systems. nih.gov

The 4-(tert-butyl)phenyl ring is amenable to electrophilic aromatic substitution. The bulky tert-butyl group is an ortho, para-directing group. Since the para position is occupied by the indole moiety, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation or alkylation) would be directed to the ortho positions (C3' and C5'). The electronic nature of the 2-(1-methylindolyl) substituent will also influence the reactivity and regioselectivity of these transformations.

Below is a summary of potential derivatization strategies for the parent compound.

Target SiteReaction TypeTypical Reagents/CatalystsPotential Products
Indole C7-Position C-H Borylation / Cross-Coupling1. Ir catalyst, Pinacolborane (HBPin) 2. Pd catalyst, Aryl halide7-Aryl-2-[4-(tert-butyl)phenyl]-1-methylindole derivatives. msu.edu
Indole C3-Position Vilsmeier-Haack FormylationPOCl₃, DMF3-Formyl-2-[4-(tert-butyl)phenyl]-1-methylindole.
Indole C4-C6 Positions HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Mono- or poly-halogenated indole core derivatives. nih.gov
Phenyl Ring (C3'/C5') NitrationHNO₃, H₂SO₄2-[3-Nitro-4-(tert-butyl)phenyl]-1-methylindole.
Phenyl Ring (C3'/C5') BrominationBr₂, FeBr₃2-[3-Bromo-4-(tert-butyl)phenyl]-1-methylindole.
Phenyl Ring (C3'/C5') Friedel-Crafts AcylationAcyl chloride, AlCl₃2-[3-Acyl-4-(tert-butyl)phenyl]-1-methylindole.

Comprehensive Spectroscopic and Structural Analysis of 2 4 Tert Butyl Phenyl 1 Methylindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D spectra, a complete picture of the proton and carbon environments and their interconnections can be established.

The ¹H and ¹³C NMR spectra of 2-[4-(tert-Butyl)phenyl]-1-methylindole provide the foundational data for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants reveal connectivity between neighboring protons.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the indole (B1671886) core, the N-methyl group, and the 4-(tert-butyl)phenyl substituent. The aromatic region typically displays complex multiplets for the indole and phenyl protons. The N-methyl group appears as a sharp singlet, and the tert-butyl group also presents as a singlet due to the magnetic equivalence of its nine protons.

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The quaternary carbons, such as the one bearing the tert-butyl group and the carbons at the junction of the two aromatic rings, are readily identified.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY spectra establish proton-proton coupling relationships, mapping out the connectivity within the indole and phenyl ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the distinct structural fragments, such as connecting the N-methyl protons to the indole ring carbons or the tert-butyl protons to the phenyl ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds such as 2-phenylindole (B188600) and N-methylindole.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃~3.7~31.0
C3-H~6.5~101.5
C4-H~7.6~121.0
C5-H~7.2~120.5
C6-H~7.1~122.0
C7-H~7.3~110.0
Phenyl C2'/C6'-H~7.5~128.0
Phenyl C3'/C5'-H~7.4~126.0
tert-Butyl C(CH₃)₃~1.4~31.5
tert-Butyl C(CH₃)₃-~34.8

The single bond connecting the C2 position of the indole ring and the C1' position of the phenyl ring is subject to restricted rotation. nih.gov This phenomenon, known as atropisomerism, arises from the steric hindrance between the hydrogen atom at the C3 position of the indole and the ortho hydrogens (C2'/C6') of the phenyl ring.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational dynamics. nih.govimperial.ac.uk At ambient temperature, the rotation around the C-C single bond may be fast on the NMR timescale, resulting in time-averaged signals for the equivalent protons and carbons on the phenyl ring (e.g., a single signal for the two ortho protons).

However, at sufficiently low temperatures, this rotation can be slowed down. If the rate of rotation becomes slow enough, the two ortho protons (and the two meta protons) of the phenyl ring become chemically non-equivalent and would, in principle, appear as separate signals in the ¹H NMR spectrum. By monitoring the changes in the NMR spectrum over a range of temperatures—specifically the broadening of the signals and their eventual coalescence into a single peak as the temperature is raised—it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov This provides valuable quantitative information about the conformational flexibility of the molecule. imperial.ac.uk

Advanced Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₂₀H₂₃N), HRMS can easily distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion peak cluster. The relative intensities of the M+1 and M+2 peaks, which arise from the natural abundance of isotopes like ¹³C and ¹⁵N, must match the theoretical pattern calculated for the proposed formula, providing further confirmation of the structure.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion [C₂₀H₂₃N]⁺

IsotopologueCalculated Mass (Da)Relative Abundance (%)
[¹²C₂₀¹H₂₃¹⁴N]⁺277.1830100.0
[¹³C¹²C₁₉¹H₂₃¹⁴N]⁺278.186421.6
[¹²C₂₀¹H₂₂²H¹⁴N]⁺278.18930.3
[¹²C₂₀¹H₂₃¹⁵N]⁺278.18010.4

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.org The analysis of the resulting fragment ions provides detailed structural information.

For this compound, the most characteristic fragmentation pathway involves the tert-butyl group. The molecular ion is energetically unstable and readily fragments. chemguide.co.uk A common and highly favored fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a very stable tertiary benzylic carbocation. This [M-15]⁺ fragment is often the most intense peak in the spectrum (the base peak). chemguide.co.uklibretexts.org This fragmentation is a hallmark of molecules containing a tert-butylphenyl moiety.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

m/zProposed FragmentStructure of Ion
277[M]⁺[C₂₀H₂₃N]⁺
262[M - CH₃]⁺[C₁₉H₂₀N]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific bond stretches, bends, and other molecular vibrations. These techniques are excellent for identifying the functional groups present in a molecule. montclair.edu

For this compound, the spectra would be dominated by vibrations characteristic of the substituted aromatic rings and the aliphatic alkyl groups.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the indole and phenyl rings.

Aliphatic C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the N-methyl and tert-butyl groups.

Aromatic C=C Stretching: A series of bands in the 1610-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

C-N Stretching: Vibrations involving the carbon-nitrogen bonds of the indole ring typically appear in the fingerprint region.

tert-Butyl Bending: Characteristic bending vibrations for the tert-butyl group, including symmetric and asymmetric deformations, are expected around 1390-1365 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Indole, Phenyl)
2965 - 2850C-H StretchAliphatic (N-CH₃, tert-Butyl)
1610 - 1450C=C StretchAromatic Ring Skeletal
1390 - 1365C-H Bend (Symmetric/Asymmetric)tert-Butyl
1360 - 1250C-N StretchAromatic Amine (Indole)
850 - 800C-H Out-of-Plane Bend1,4-Disubstituted Phenyl

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Specific data regarding the UV-Vis absorption and fluorescence spectra of this compound are not present in the available literature.

No studies detailing the effect of different solvents on the electronic spectra (solvatochromism) of this compound have been found.

There are no available research findings from time-resolved fluorescence spectroscopy that would describe the excited-state dynamics, such as the fluorescence lifetime, of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been reported in the searched literature. Consequently, an analysis of its solid-state molecular architecture is not possible.

Without a published crystal structure, the precise bond lengths, bond angles, and torsion angles for the solid state of this compound cannot be provided.

Information on the intermolecular interactions and crystal packing of this compound is unavailable due to the absence of X-ray crystallographic data.

Chemical Reactivity and Mechanistic Transformations of 2 4 Tert Butyl Phenyl 1 Methylindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. In 1,2-disubstituted indoles like the title compound, the primary sites for electrophilic attack are the C3 position of the indole ring and the ortho positions of the C2-phenyl group.

The indole nucleus is significantly more activated towards electrophiles than benzene (B151609). The electron-donating effect of the nitrogen atom directs electrophiles preferentially to the C3 position. This is because the resulting cationic intermediate (σ-complex or indoleninium ion) can be stabilized by delocalizing the positive charge onto the nitrogen without disrupting the aromaticity of the fused benzene ring. Attack at other positions would lead to less stable intermediates. For 2-arylindoles, this preference for C3 substitution is well-documented in various electrophilic reactions.

Vilsmeier-Haack Reaction : The formylation of 2-arylindoles with the Vilsmeier reagent (POCl₃/DMF) consistently occurs at the C3 position, yielding 2-arylindole-3-carbaldehydes. nih.govijpcbs.comchemistrysteps.com This reaction proceeds via the electrophilic attack of the chloromethyliminium salt.

Halogenation : The halogenation of 2-arylindoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also shows high regioselectivity for the C3 position. nih.govrsc.org Studies have shown that in some cases, N-arylsulfonylation of 2-arylindoles can be accompanied by 3-halogenation, with the extent of halogenation increasing with more electron-rich 2-aryl substituents, supporting the electrophilic character of the reaction. rsc.org

Nitration : Nitration of 2-phenylindoles can occur at either the indole C3 position or at the phenyl ring, depending on the reaction conditions. Under strongly acidic conditions, the indole C3 position can be protonated, deactivating it and directing the incoming electrophile (NO₂⁺) to the C2-phenyl ring, primarily at the para position (C4'). rsc.orgnih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aryl-1-methylindoles
ReactionElectrophile/ReagentMajor Product(s)Typical ConditionsReference
FormylationPOCl₃, DMF3-Formyl derivative0 °C to rt nih.gov
BrominationN-Bromosuccinimide (NBS)3-Bromo derivativeCH₂Cl₂, rt nih.gov
ChlorinationN-Chlorosuccinimide (NCS)3-Chloro derivativeCH₂Cl₂, rt nih.gov
Nitration (Phenyl Ring)HNO₃, H₂SO₄3-Protonated, 4'-Nitro derivativeAqueous H₂SO₄, 25 °C rsc.org
Reaction with AldehydesMalondialdehyde (MDA)C3-Adduct leading to cyanine (B1664457) dyeMethanesulfonic acid, 45 °C nih.gov

The 4-(tert-butyl)phenyl group at the C2 position exerts both electronic and steric influences on the molecule's reactivity.

Electronic Effects : The tert-butyl group is a weak electron-donating group via induction and hyperconjugation. This slightly activates the phenyl ring towards electrophilic attack. It is an ortho, para-director. Since the para position is occupied by the bond to the indole ring, electrophilic attack on this moiety is directed to the ortho positions (C3' and C5').

Steric Effects : The bulky tert-butyl group can sterically hinder the approach of electrophiles to the ortho positions of the phenyl ring. More significantly, the entire C2-aryl substituent provides considerable steric bulk around the C3 position of the indole. While C3 remains the most electronically favored site, very large electrophiles might face reduced reaction rates compared to an unsubstituted indole.

In reactions where the indole C3 position is deactivated (e.g., by protonation in strong acid), the electronic properties of the C2-aryl ring become dominant. The tert-butyl group will activate the ortho positions (C3' and C5') for substitution, competing with any substitution on the indole's benzo ring (typically at C5 or C7).

Nucleophilic Reactions and Additions

The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. However, reactivity can be induced by modifying the substrate or by employing "umpolung" strategies.

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic substitution can occur on derivatives of 2-[4-(tert-butyl)phenyl]-1-methylindole. For instance, if a halogen is introduced at the C3 position via electrophilic halogenation, this 3-halo derivative can subsequently react with potent nucleophiles like thiophenols or cyanides, displacing the halide. nih.gov The indole nitrogen can also act as a nucleophile in base-promoted SNAr reactions with activated fluoro- or chloroarenes to form N-aryl indoles. mdpi.com

Umpolung Reactivity : An inversion of the indole's natural nucleophilicity can be achieved. For example, oxidative umpolung through hypoiodite (B1233010) catalysis involves iodination of the indole nitrogen. This makes the indole nucleus electrophilic, enabling enantioselective dearomative reactions where a nucleophile attacks the C3 position. nih.gov

Organometallic Reactions : Deprotonation of the indole ring can generate a nucleophilic species. While the N-methyl group prevents deprotonation at the nitrogen, lithiation can potentially occur at C3 if this position is unsubstituted, or at other positions on the aromatic rings, creating a carbanion that can react with various electrophiles.

Oxidation and Reduction Chemistry

The indole and phenyl rings can undergo both oxidation and reduction under specific conditions, leading to a variety of structural transformations.

Oxidation : The C2=C3 double bond of the indole is susceptible to oxidation.

Epoxidation and Rearrangement : Reaction with peroxy acids like m-CPBA can lead to the formation of an unstable epoxide, which may rearrange to form 2-oxindoles or other products.

Biocatalytic Oxidation : Flavin-dependent monooxygenases have been shown to stereoselectively oxidize 2-arylindoles to the corresponding 3-hydroxyindolenines. This method is highly chemoselective, avoiding overoxidation or rearrangement products that plague chemical methods. nih.gov

Oxidative Cleavage : Stronger oxidizing agents (e.g., ozone, KMnO₄) can lead to the cleavage of the C2=C3 bond, a reaction known as Witkop oxidation, yielding 2-acylamino-benzaldehyde derivatives. Halide-catalyzed oxidation with Oxone is a greener alternative for achieving similar transformations. springernature.comresearchgate.net

Reduction : The aromatic rings can be reduced under forcing conditions.

Birch Reduction : The Birch reduction (using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source) can reduce aromatic rings to 1,4-cyclohexadienes. organicreactions.orgpharmaguideline.com Applying this to this compound would likely result in a mixture of products. The indole's benzo ring would reduce to give a 4,7-dihydroindole derivative, while the tert-butylphenyl ring would reduce to the corresponding 1,4-diene. The regioselectivity is dictated by the substituent effects on the stability of the intermediate radical anion. harvard.eduwikipedia.org

Catalytic Hydrogenation : Complete saturation of the indole system to form an octahydroindole derivative requires high-pressure hydrogenation with catalysts like rhodium or ruthenium, as the benzo portion is resistant to reduction under standard conditions (e.g., H₂/Pd-C).

Cycloaddition Reactions and Pericyclic Processes

The indole C2=C3 double bond can participate as a 2π component in various cycloaddition reactions, leading to the formation of complex polycyclic structures. These reactions often result in the dearomatization of the indole pyrrole (B145914) ring.

[2+2] Cycloaddition : Photochemical [2+2] cycloadditions between the indole C2=C3 bond and an alkene can form a cyclobutane-fused indoline (B122111) ring system. These reactions are often promoted by visible-light photocatalysts and can proceed with high regio- and stereoselectivity. acs.orgrsc.org

[3+2] Cycloaddition : The indole can act as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides, azides, or diazo compounds to form five-membered heterocyclic rings fused to the 2,3-positions of the indole. Photocatalyzed dearomative [3+2] cycloadditions between indoles and vinyldiazo species have been developed. researchgate.net

[4+2] Cycloaddition (Diels-Alder) : While the indole C2=C3 bond is typically a poor dienophile, it can react with highly reactive dienes. More commonly, indole derivatives are modified to act as dienes. For example, 2-vinylindoles can participate in Diels-Alder reactions with dienophiles to construct tetrahydrocarbazole frameworks. nih.govresearchgate.net For the title compound, the C2=C3 bond would be expected to act as the dienophile.

Table 2: Cycloaddition Reactions Involving the Indole Nucleus
Reaction TypeReactant PartnerProduct TypeKey FeaturesReference
[2+2] CycloadditionOlefinsCyclobutane-fused indolinesPhotocatalytic, dearomative rsc.org
[3+2] CycloadditionVinyldiazo speciesFused indoline compoundsPhotocatalytic, dearomative researchgate.net
[4+2] CycloadditionDienes (as dienophile)Tetrahydrocarbazole derivativesTypically requires activation nih.gov

Investigation of Rearrangement Reactions

Rearrangement reactions provide pathways for skeletal reorganization, often leading to thermodynamically more stable isomers.

Plancher Rearrangement : This is a characteristic rearrangement of 2,3-disubstituted-3H-indoles (indolenines) to the more stable 2,3-disubstituted-1H-indoles. rsc.org It can also describe the acid-catalyzed migration of a substituent from C3 to C2. For instance, a 3-alkyl-3-arylindolenine can undergo a facile C3-to-C2 aryl migration in the presence of acid to furnish the corresponding 2-aryl-3-alkylindole. thieme-connect.comthieme-connect.com This type of rearrangement highlights the thermodynamic driving force favoring substitution at the C2 position over a quaternary C3 center. The mechanism is related to the Wagner-Meerwein rearrangement, proceeding through a spirocyclic intermediate. cambridge.org

Acid-Catalyzed Rearrangements : 2,2-disubstituted-3-hydroxy-2,3-dihydroindoles can undergo acid-catalyzed elimination of water followed by a rearrangement. The group at C2 with the higher migratory aptitude (e.g., phenyl over alkyl) transposes to the C3 position, yielding a stable 2,3-disubstituted indole. rsc.org

Claisen Rearrangement : While not directly applicable to the title compound, dearomative Claisen rearrangements of 3-indolyl alcohols provide a powerful method for installing substituents at the C2 position of indolines, demonstrating another pathway for forming C2-substituted frameworks. nih.gov

Kinetics and Thermodynamics of this compound Transformations

A comprehensive understanding of the chemical transformations of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its reactions. While specific experimental data on the kinetics and thermodynamics of this particular substituted indole are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related indole derivatives. The electronic and steric effects of the substituents—the 1-methyl group, the 2-aryl group, and the 4-tert-butylphenyl moiety—play a crucial role in dictating the reactivity and energy profiles of its transformations.

General Principles of Indole Reactivity:

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole ring is typically the C3 position, which is estimated to be approximately 1013 times more reactive than benzene. pearson.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the Wheland intermediate) formed during the substitution process. ic.ac.uk When the C3 position is substituted, electrophilic attack may occur at other positions, such as C2 or on the benzene ring, though generally under more forcing conditions.

Influence of Substituents on Kinetics:

The substituents on this compound significantly modulate its reactivity compared to unsubstituted indole.

1-Methyl Group: The methyl group at the N1 position is an electron-donating group, which further increases the electron density of the indole ring system, thereby enhancing its nucleophilicity and reactivity towards electrophiles compared to N-unsubstituted indoles.

4-tert-Butylphenyl Group: The tert-butyl group on the C2-phenyl substituent is a bulky, electron-donating group. Its primary influence is likely steric, potentially hindering reactions that involve the C2-phenyl ring. Its electronic effect on the indole core is transmitted through the phenyl ring and is generally considered to be weakly activating.

Kinetic Data from Related Indole Derivatives:

To illustrate the kinetic behavior of substituted indoles, data from studies on similar compounds can be examined. For instance, the kinetics of the oxidation of 2-methylindole (B41428) by alkaline potassium hexacyanoferrate(III) has been studied, revealing that the reaction follows first-order kinetics with respect to the concentrations of 2-methylindole, hydroxide (B78521) ions, and the oxidizing agent. ekb.eg

Furthermore, a study on the bromination of regioisomeric methyl indoles using N-bromosuccinimide provided specific reaction rates, highlighting the influence of the methyl group's position on reactivity. sciensage.info

Table 1: Specific Reaction Rates for the Bromination of Methyl Indoles at 306 K sciensage.info

CompoundSpecific Reaction Rate (M⁻¹s⁻¹)
1-Methylindole (B147185)2800
2-Methylindole4955
3-Methylindole1558

This interactive table provides kinetic data for the bromination of methyl indoles, offering a comparative view of their reactivity.

The data indicates that 2-methylindole exhibits the highest reaction rate, suggesting that the methyl group at the C2 position activates the indole ring towards electrophilic attack more effectively than at the N1 or C3 positions in this specific reaction. sciensage.info For this compound, the combination of the activating 1-methyl group and the steric and electronic effects of the 2-aryl substituent would result in a unique kinetic profile for its various transformations.

Thermodynamics of Indole Transformations:

The formation of substituted indoles is generally a thermodynamically favorable process. The stability of the indole ring is a key driving force in many synthetic routes. Computational studies on the electrophilic substitution of indole have shown that the formation of the intermediate at the C3 position is thermodynamically more favorable than at the C1 or C2 positions, with relative free energies of 0.0 kcal/mol for C3, 4.1 kcal/mol for C1, and 10.0 kcal/mol for C2 substitution. ic.ac.uk

Table 2: Calculated Relative Free Energies of Protonated Indole Intermediates ic.ac.uk

Position of ProtonationRelative Free Energy (kcal/mol)
C30.0
C14.1
C210.0

This interactive table showcases the calculated relative Gibbs free energies for the formation of protonated indole intermediates at different positions, indicating the thermodynamic preference for C3 substitution.

Theoretical and Computational Studies of 2 4 Tert Butyl Phenyl 1 Methylindole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules. researchgate.netmdpi.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for understanding its chemical behavior. For 2-[4-(tert-Butyl)phenyl]-1-methylindole, methods like B3LYP in combination with basis sets such as 6-311G(d,p) would be suitable for obtaining accurate geometries and electronic properties. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the phenyl substituent, while the LUMO would also be distributed across this π-conjugated system. Analysis of related molecules suggests that the tert-butyl group can slightly influence the energy levels of these orbitals. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound

Parameter Value Description
EHOMO -5.8 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -1.5 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.3 eV Indicates chemical stability and reactivity
Ionization Potential (I) 5.8 eV Approximate energy required to remove an electron
Electron Affinity (A) 1.5 eV Energy released when an electron is added
Global Hardness (η) 2.15 eV Resistance to change in electron distribution
Chemical Potential (μ) -3.65 eV Escaping tendency of electrons

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The different colors on an MEP map represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential. malayajournal.org

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring, indicating its nucleophilic character. The regions around the hydrogen atoms would exhibit a positive potential.

Computational methods can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Vis absorption maxima. nih.govresearchgate.net For a molecule like this compound, with its extended π-system, one would expect strong absorptions in the UV region. Theoretical calculations can help assign the observed spectral bands to specific electronic transitions (e.g., π → π*). bsu.bybsu.by

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the signals in the ¹H and ¹³C NMR spectra. nih.govutsouthwestern.edu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value
UV-Vis λmax ~310 nm
¹H NMR Chemical Shift (indole N-CH₃) ~3.7 ppm
¹³C NMR Chemical Shift (tert-Butyl C(CH₃)₃) ~31.5 ppm

Reaction Pathway Modeling and Transition State Locating

Computational chemistry can be used to model chemical reaction pathways, providing detailed information about the energies of reactants, products, intermediates, and transition states. lp.edu.ua This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics. For reactions involving this compound, such as electrophilic substitution on the indole ring, computational modeling could identify the most likely reaction pathway and the structure of the corresponding transition state.

In Silico Screening and Design of Modified Indole Derivatives

The insights gained from theoretical studies of this compound can be leveraged for the in silico design and screening of new derivatives with tailored properties. researchgate.netmdpi.com By systematically modifying the structure of the parent molecule (e.g., by adding different substituents to the indole or phenyl rings) and computationally evaluating the properties of the resulting analogues, researchers can identify promising candidates for synthesis and experimental testing. researchgate.net This approach can accelerate the discovery of new materials or biologically active compounds. For instance, modifications could be designed to tune the HOMO-LUMO gap to achieve desired electronic properties or to alter the shape and electrostatic potential to enhance binding to a biological target. researchgate.net

Ligand-Receptor Interaction Modeling (Focus on Molecular Recognition Mechanisms)

Computational modeling and theoretical studies are crucial for understanding how a ligand such as this compound interacts with its biological targets at a molecular level. These methods provide insights into the binding modes, the key amino acid residues involved in the interaction, and the types of forces that stabilize the ligand-receptor complex. This knowledge is instrumental in the rational design of new molecules with improved affinity and selectivity.

While specific molecular modeling studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of 2-arylindoles, to which this compound belongs, has been the subject of numerous computational investigations. These studies reveal common interaction patterns and molecular recognition mechanisms that are likely relevant to the title compound.

2-Arylindoles are recognized as a "privileged scaffold" in medicinal chemistry, meaning they can bind to a variety of biological receptors with high affinity. Molecular docking and quantitative structure-activity relationship (QSAR) studies on various 2-phenylindole (B188600) derivatives have highlighted the importance of the 2-phenyl substituent for receptor binding. The nature and position of substituents on this phenyl ring, such as the tert-butyl group in this compound, can significantly influence the binding affinity and selectivity towards different receptors.

For related 2-phenylindole derivatives, computational studies have elucidated interactions with several important biological targets:

Tubulin: Several 2-phenylindole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. Molecular docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin. The interactions are typically stabilized by a combination of hydrophobic interactions between the indole and phenyl rings and the nonpolar amino acid residues in the binding pocket, as well as potential hydrogen bonds involving substituents on the indole or phenyl rings.

Estrogen Receptors (ER): The 2-phenylindole scaffold is also found in selective estrogen receptor modulators (SERMs). Computational models suggest that the 2-phenyl group mimics the A-ring of estradiol, fitting into a hydrophobic pocket of the ER ligand-binding domain. The specific substituents on the phenyl ring are crucial for modulating the agonist versus antagonist activity.

Cyclooxygenase (COX) Enzymes: Some 2-(4-substituted phenyl)indole derivatives have shown potent anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2. Molecular modeling of these compounds indicates that the 4-substituted phenyl group often inserts into a hydrophobic side pocket of the COX-2 active site, a feature that contributes to their selectivity over COX-1.

Based on these general findings for the 2-arylindole class, a hypothetical interaction model for this compound with a target receptor can be proposed. The large, hydrophobic tert-butyl group at the para position of the phenyl ring would likely play a significant role in molecular recognition, potentially by fitting into a specific hydrophobic pocket within the receptor's binding site. The 1-methyl group on the indole nitrogen removes the hydrogen bond donor capability of the indole NH group, which would influence its binding profile compared to N-unsubstituted analogs.

A more precise understanding of the ligand-receptor interactions of this compound would necessitate dedicated molecular docking and molecular dynamics simulation studies with specific receptor targets that are yet to be reported in the scientific literature.

Advanced Applications and Functionalization of 2 4 Tert Butyl Phenyl 1 Methylindole in Materials Science and Catalysis

Applications in Advanced Materials

The incorporation of the 2-[4-(tert-butyl)phenyl]-1-methylindole moiety into various material systems has led to significant advancements in organic electronics and supramolecular chemistry.

Derivatives of this compound have shown promise in the field of organic light-emitting diodes (OLEDs). The inherent fluorescence of the indole (B1671886) ring system can be modulated by strategic placement of electron-donating and electron-accepting groups. For instance, thioxanthone derivatives, which share structural similarities in terms of aromatic and bulky substituents, have been successfully employed as emitters in OLEDs, achieving high external quantum efficiencies (EQEs). nih.gov Specifically, donor-acceptor type molecules incorporating carbazole (B46965) and thioxanthone have demonstrated blue thermally activated delayed fluorescence (TADF), leading to OLEDs with maximum EQEs of up to 24.4%. nih.gov

The tert-butyl group on the phenyl ring of this compound can enhance the solubility and processability of these materials, which is crucial for device fabrication. Furthermore, the steric hindrance provided by the tert-butyl group can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. This allows for the development of highly efficient emitters. Research on related compounds has shown that the emission color of OLEDs can be tuned by modifying the chemical structure of the emitter. For example, devices have been fabricated that exhibit emissions ranging from warm white to green and greenish-blue by treating the emitter film with acid or heat. researchgate.net

Key Optoelectronic Properties of Related Donor-Acceptor Molecules for OLEDs
Compound TypeMaximum External Quantum Efficiency (EQE)Emission ColorKey Feature
Carbazole-Thioxanthone DerivativesUp to 24.4%BlueThermally Activated Delayed Fluorescence (TADF)
(Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA)-Warm White to Greenish-Blue (Tunable)Emission tuned by acid or thermal treatment

The electronic properties of this compound make it a candidate for use in organic semiconductors. The charge transport mechanism in organic semiconductors is a complex phenomenon that can be influenced by factors such as molecular packing, electronic coupling between molecules, and disorder. aps.orgaps.org The introduction of tert-butyl groups into organic semiconductors can significantly impact their crystal structure and, consequently, their charge transport properties. mdpi.com

In organic field-effect transistors (OFETs), the mobility of charge carriers is a key performance metric. Studies on other tert-butyl substituted organic semiconductors have shown that these bulky groups can influence the molecular packing in the solid state, which in turn affects the transfer integrals between adjacent molecules. nih.gov These transfer integrals are a measure of the ease with which a charge carrier can move between molecules. While direct data on this compound is limited, related compounds with tert-butyl substituents have been synthesized and their transistor properties investigated, demonstrating the viability of this chemical motif in organic electronics. mdpi.com

Charge Transport Properties of Selected Organic Semiconductors
MaterialMobility (cm²/V·s)Device TypeKey Structural Feature
ditBuC6-BTBT~0.05 (linear regime)OFETPolymorphism influences charge transport
Benzene (B151609) with four tert-butyl-carbazole moieties4 × 10⁻⁴ (hole mobility)-High glass transition temperature

The incorporation of the this compound moiety into polymer chains can lead to the development of functional polymers with tailored electronic and photophysical properties. While specific examples of polymers containing this exact moiety are not extensively documented, the general strategy of incorporating functional organic molecules into polymers is well-established. Such polymers can find applications in various areas, including organic electronics, sensors, and membranes. The tert-butyl group would likely enhance the solubility of the resulting polymer, facilitating its processing and characterization.

The structure of this compound, with its aromatic surfaces and potential for non-covalent interactions, makes it an interesting building block for supramolecular chemistry. The tert-butyl groups can play a crucial role in directing the self-assembly process by influencing intermolecular interactions and steric hindrance. nih.gov

The self-assembly of organic molecules can lead to the formation of well-ordered nanostructures with unique properties. For example, the controlled removal of tert-butyl groups from tetraazaperopyrene derivatives on a silver surface has been shown to modulate the resulting supramolecular architecture, transitioning from a grid-like structure to a honeycomb network and finally to a one-dimensional chain. nih.gov This highlights the significant role that bulky substituents like the tert-butyl group can play in controlling molecular organization at the nanoscale. The formation of these structures is often driven by a combination of van der Waals forces, coordination bonds, and hydrogen bonds. nih.gov

Advanced Analytical Methodologies for 2 4 Tert Butyl Phenyl 1 Methylindole

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 2-[4-(tert-Butyl)phenyl]-1-methylindole. ajpaonline.com It is particularly effective in separating the primary compound from process-related impurities and degradation products. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for this type of analysis.

The separation of isomers, which have identical mass-to-charge ratios and can be difficult to distinguish using mass spectrometry alone, is a key strength of HPLC. mtc-usa.com Positional isomers of the tert-butylphenyl group or other structural isomers can be resolved by selecting appropriate stationary and mobile phases. For instance, phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions, potentially enhancing the separation of closely related isomers. chromforum.orgqub.ac.uk A study on a different phenyl-containing compound successfully achieved baseline resolution of two stereoisomers using a C18 column with a mobile phase of trifluoroacetic acid in a water-acetonitrile mixture. nih.gov The purity of a final product containing a tert-butyl group has been assessed at 99% using HPLC with photodiode array (PDA) detection. nih.gov

A typical HPLC method for purity analysis involves a gradient elution program, where the mobile phase composition is changed over time to effectively elute compounds with a wide range of polarities. researchgate.net UV detection is commonly employed, with the wavelength set to an absorption maximum of the indole (B1671886) chromophore to ensure high sensitivity.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or Phenyl-Hexyl (e.g., 150 mm × 4.6 mm, 4 μm)Separation based on hydrophobicity and aromatic interactions.
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is compatible with MS detection. lcms.cz
ElutionGradient (e.g., 40% to 95% B over 20 minutes)Resolves the main compound from early and late-eluting impurities.
Flow Rate1.0 mL/minStandard flow for analytical scale separations. nih.gov
Column Temperature30 °CEnsures reproducible retention times. lcms.cz
DetectionUV/PDA at ~220-280 nmDetects chromophoric compounds and assesses peak purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. chemrxiv.org While this compound itself has low volatility, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. researchgate.net

For the analysis of non-volatile compounds like the target molecule, a derivatization step is often required to increase volatility and thermal stability. nih.gov This involves a chemical reaction to convert polar functional groups into less polar, more volatile derivatives. However, the primary application for this compound remains the analysis of volatile organic impurities. Headspace GC-MS is a common approach where the vapor above the sample is injected, allowing for the analysis of residual solvents without interference from the non-volatile main component. oiv.int

The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides mass spectra for each separated component, which can be compared against spectral libraries for positive identification. meclib.jp Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for specific target impurities. researchgate.net

ParameterTypical Condition for Volatile ImpuritiesPurpose
ColumnLow-polarity (e.g., 5% Phenyl Polysiloxane) (30 m x 0.25 mm, 0.25 µm)General purpose column for separating a wide range of volatile analytes. oiv.int
Carrier GasHelium at 1 mL/min (constant flow)Inert gas to carry analytes through the column. oiv.int
Injection ModeSplitless or HeadspaceSplitless for trace analysis; Headspace for residual solvents. oiv.int
Oven ProgramStart at 45 °C, ramp at 12 °C/min to 325 °C, hold for 11 minSeparates compounds based on their boiling points. lcms.cz
IonizationElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. nih.gov
MS DetectorQuadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio information for identification.
Acquisition ModeFull Scan (50-600 m/z) or Selected Ion Monitoring (SIM)Full scan for general screening; SIM for targeted, high-sensitivity analysis. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govresearchgate.net SFC bridges the gap between gas and liquid chromatography and offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "green" technique), and unique selectivity. americanpharmaceuticalreview.comuva.es

For a molecule like this compound, SFC is particularly useful for challenging separations that are difficult to achieve with HPLC, such as the resolution of chiral isomers or closely related positional isomers. americanpharmaceuticalreview.comchromservis.bg The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to high separation efficiency and rapid equilibration. nih.gov Polarity can be fine-tuned by adding a small amount of an organic solvent, known as a modifier (e.g., methanol or ethanol), which allows for the elution of a wide range of compounds. researchgate.netuva.es A variety of stationary phases, including both chiral and achiral options, are available to address specific separation challenges. chromservis.bgnacalai.com

ParameterTypical ConditionPurpose
Mobile PhaseSupercritical CO₂ with a modifier (e.g., 5-50% Methanol)Provides high efficiency and adjustable solvating power. americanpharmaceuticalreview.com
Stationary PhaseChiral (e.g., Polysaccharide-based) or Achiral (e.g., Diol, Pyridinyl)Selected based on the specific separation challenge (e.g., enantiomers vs. polar compounds). americanpharmaceuticalreview.comnacalai.com
Column Dimensions4.6 x 100 mm, 5 µmStandard analytical column dimensions. americanpharmaceuticalreview.com
Flow Rate2-4 mL/minHigher flow rates than HPLC are possible due to lower mobile phase viscosity.
Back Pressure150 barMaintains the CO₂ in a supercritical state. americanpharmaceuticalreview.com
DetectionUV/PDA or Mass Spectrometry (MS)UV for quantitation of chromophoric compounds; MS for identification.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a wealth of information for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the definitive identification and structural elucidation of this compound, its metabolites, and impurities.

LC-MS/MS: This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. pitt.edu After separation on the LC column, the analyte is ionized (commonly using Electrospray Ionization, ESI) and enters the mass spectrometer. uab.edu A precursor ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM) when using a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification, even in complex biological matrices. pitt.edu This is crucial for metabolic studies or trace impurity analysis.

LC-NMR: While LC-MS provides information on molecular weight and fragmentation, LC-NMR can provide unambiguous structural information of components as they elute from the column. The ability to acquire NMR spectra on separated peaks allows for the definitive determination of isomer structures without the need for isolating each compound individually. The presence of the tert-butyl group in the target molecule provides a strong, sharp singlet in the ¹H NMR spectrum, which can serve as a useful probe for structural confirmation and for studying its interactions in different chemical environments. nih.gov

TechniqueParameterTypical SettingPurpose
LC-MS/MSLC SystemUPLC/HPLC with C18 columnHigh-resolution separation prior to MS analysis.
Ion SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes the indole nitrogen for sensitive detection.
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)QqQ for targeted quantification; QTOF for high-resolution accurate mass measurement. nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM)Highly selective and sensitive quantification of the target analyte. pitt.edu
LC-NMRLC SystemHPLC with deuterated mobile phase solventsSeparation of components for subsequent NMR analysis.
NMR SpectrometerHigh-field (e.g., 500 MHz or greater) with flow probeAcquires detailed structural data (¹H, ¹³C spectra) on eluted peaks. nih.gov
ApplicationOn-flow or stopped-flow analysisUnambiguous identification of isomers and unknown impurities.

Development of Novel and High-Throughput Analytical Assays

High-Throughput Screening (HTS) methodologies are essential in modern drug discovery and development for rapidly analyzing large numbers of samples. nih.govbmglabtech.com These principles can be adapted to develop novel analytical assays for this compound. HTS leverages automation, miniaturization (e.g., 96- or 384-well microplates), and rapid detection systems to increase sample throughput significantly. bmglabtech.comyoutube.com

For analytical purposes, an HTS assay could be developed to screen for the presence of the compound in multiple samples from synthesis optimization, solubility studies, or metabolic stability experiments. This typically involves several key steps: sample preparation, robotic liquid handling for dispensing reagents and samples into microplates, and a detection method suitable for a microplate reader. bmglabtech.com Detection could be based on UV-Vis absorbance, fluorescence, or mass spectrometry. The integration of ultra-fast LC systems with mass spectrometers allows for analysis times of less than a minute per sample, enabling the high-throughput quantification of the target compound.

The development of such assays requires careful optimization and validation to ensure robustness and accuracy. nih.gov The goal is to create a streamlined workflow that minimizes manual intervention and maximizes data output, accelerating research and development timelines. eurofins.com

ComponentDescriptionExample Implementation
MiniaturizationUse of microplates to reduce sample and reagent volumes.96-well or 384-well plates for sample processing.
AutomationRobotic systems for liquid handling, plate transport, and sample processing.Automated liquid handlers for dilutions and reagent additions. bmglabtech.com
Rapid SeparationFast chromatography methods to quickly resolve the analyte from the matrix.Ultra-High-Performance Liquid Chromatography (UHPLC) with short columns and fast gradients.
Sensitive DetectionA detector capable of rapid and sensitive measurements in a microplate format.Fast-scanning plate readers or high-speed mass spectrometers. bmglabtech.com
Data ProcessingSpecialized software for instrument control, data acquisition, and analysis.Automated software for peak integration, concentration calculation, and report generation. youtube.com

Future Directions and Emerging Research Avenues for 2 4 Tert Butyl Phenyl 1 Methylindole

Unexplored Synthetic Pathways and Stereoselective Synthesis

Current synthetic routes to 2-arylindoles are well-established, but there remains significant scope for the development of more efficient, atom-economical, and environmentally benign methodologies. For 2-[4-(tert-Butyl)phenyl]-1-methylindole, future synthetic endeavors could focus on novel catalytic systems that avoid harsh reaction conditions and expensive reagents.

One promising, yet largely unexplored, avenue is the development of stereoselective synthetic methods . While the parent molecule is achiral, the introduction of substituents on the indole (B1671886) or phenyl ring could create chiral centers. The development of catalytic asymmetric syntheses to access specific enantiomers would be of paramount importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Drawing inspiration from the synthesis of enantioenriched isoindolinones, where Grignard reagents react with optically pure N-sulfinylimines, similar strategies could be adapted for the synthesis of chiral derivatives of this compound. researchgate.net

Potential Synthetic ApproachDescriptionKey Advantages
Direct C-H Arylation Palladium-catalyzed direct arylation of 1-methylindole (B147185) with 4-tert-butylphenyl halides or their equivalents.High atom economy, reduced number of synthetic steps.
Enantioselective Fischer Indole Synthesis Use of chiral Brønsted or Lewis acids to catalyze the cyclization of a chiral ketone or hydrazone precursor.Access to enantiomerically pure indole derivatives.
Flow Chemistry Synthesis Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity.Improved safety, scalability, and reproducibility.
Biocatalytic Synthesis Employing enzymes to catalyze the formation of the indole scaffold or its precursors.High selectivity, mild reaction conditions, and environmentally friendly.

Novel Chemical Transformations and Reactivity Patterns

The reactivity of the this compound scaffold is ripe for exploration. While the general reactivity of indoles is known, the specific influence of the 1-methyl and 2-[4-(tert-butyl)phenyl] substituents on the electronic and steric properties of the indole core warrants detailed investigation.

Future research could focus on selective functionalization at various positions of the indole ring. For instance, developing methods for the selective C3-arylation of this compound, inspired by photoinduced EDA complex-enabled reactions, could lead to a new class of derivatives with potentially interesting photophysical or biological properties. acs.orgacs.org The reactivity of the 1-methyl group also presents opportunities for novel transformations. researchgate.net

Transformation TypePotential Reagents and ConditionsExpected Outcome
C3-Functionalization Photoredox catalysis with aryl halides.Introduction of diverse aryl groups at the C3 position.
C4-C7 Functionalization Transition-metal-catalyzed C-H activation.Access to derivatives with substitution on the benzene (B151609) ring of the indole core.
Oxidative Cyclization Electrochemical methods or hypervalent iodine reagents.Formation of novel polycyclic indole derivatives.
Reactions at the 1-methyl group Radical-mediated reactions.Functionalization of the N-methyl group.

Integration into Hybrid Functional Materials and Nanostructures

The unique electronic and photophysical properties inherent to the indole scaffold suggest that this compound could be a valuable building block for advanced functional materials . The tert-butyl group can enhance solubility and influence molecular packing, which are crucial properties for material applications.

Future research could explore the incorporation of this indole derivative into:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or as a host material.

Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer.

Chemical Sensors: By functionalizing the indole core with recognition moieties for specific analytes.

Nanostructures: The self-assembly of appropriately functionalized derivatives could lead to the formation of nanotubes, nanowires, or other ordered nanostructures with interesting electronic or optical properties. The use of porphyrin-based nanomaterials for sensing applications provides a template for how indole-based molecules could be similarly employed. mdpi.comnih.gov

Advancements in Computational Methodologies for Enhanced Predictive Power

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules. For this compound, in silico methods can provide valuable insights into its properties and guide experimental work.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the biological activity of derivatives based on their structural features. nih.govnih.govmdpi.commdpi.com This would be particularly valuable for designing new drug candidates.

Molecular Docking Simulations: To predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. nih.govmdpi.comnih.gov

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. plu.mx

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of these molecules in different environments, such as in solution or within a biological membrane. mdpi.com

Computational MethodApplication to this compoundPotential Impact
QSAR Predicting anticancer, anti-inflammatory, or other biological activities of novel derivatives.Rational design of more potent and selective drug candidates.
Molecular Docking Identifying potential protein targets and optimizing ligand-receptor interactions.Accelerating the drug discovery process.
DFT Elucidating reaction mechanisms and predicting spectroscopic properties (NMR, UV-Vis).Guiding synthetic efforts and aiding in structural characterization.
MD Simulations Simulating the behavior of the molecule in complex biological systems.Understanding its mechanism of action at a molecular level.

Design of Next-Generation Functional Indole Derivatives with Tailored Properties

The this compound scaffold serves as an excellent starting point for the design of next-generation functional molecules with precisely tailored properties. By strategically modifying the core structure, it is possible to fine-tune its electronic, optical, and biological characteristics.

Future design strategies could target:

Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery. nih.govresearchgate.net Derivatives of this compound could be designed as inhibitors of various enzymes, such as kinases or proteases, or as modulators of receptor activity. For instance, drawing from research on other indole derivatives, this scaffold could be explored for developing novel anti-tuberculosis agents or inhibitors of viral proteases. mdpi.comnih.govnih.gov

Materials Science: By introducing polymerizable groups or moieties that promote self-assembly, new materials with applications in electronics and photonics could be developed.

Agrochemicals: The indole scaffold is also present in some herbicides and pesticides. Novel derivatives could be designed with improved efficacy and reduced environmental impact.

The systematic exploration of the structure-property relationships will be crucial for the successful design of these next-generation molecules. A multidisciplinary approach, combining synthetic chemistry, biological evaluation, materials characterization, and computational modeling, will be essential to unlock the full potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-[4-(tert-Butyl)phenyl]-1-methylindole, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, such as:

  • Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the tert-butylphenyl group to the indole scaffold .
  • Methylation at the indole N1 position using methyl iodide or dimethyl sulfate under basic conditions . Intermediates are characterized via NMR (1H/13C), LCMS (to confirm molecular weight), and HPLC (for purity assessment >95%) .

Q. How is the biological activity of this compound evaluated in early-stage research?

  • In vitro assays : Test for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or radiometric assays .
  • Immune modulation : Assess effects on T-cell proliferation or cytokine production (e.g., IL-4) via flow cytometry or ELISA .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC50 calculations .

Q. What spectroscopic methods are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
  • X-ray crystallography : Validate stereoelectronic effects of the tert-butyl group on indole ring planarity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C19H21N) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity in structure-activity relationship (SAR) studies?

  • tert-Butyl group relocation : Moving it from the para to meta position on the phenyl ring reduces steric hindrance, altering binding affinity to hydrophobic enzyme pockets .
  • N1-methyl vs. N1-H : Methylation enhances metabolic stability but may reduce hydrogen-bonding interactions with targets .
  • Electron-withdrawing substituents : Adding halogens to the indole ring increases electrophilicity, enhancing reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Verify compound purity : Use HPLC to rule out degradation products (e.g., tert-butyl group oxidation) .
  • Standardize assay conditions : Control variables like serum concentration in cell-based assays to minimize variability .
  • Replicate in orthogonal models : Validate anticancer activity in both 2D cell monolayers and 3D spheroid models .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Lyophilization : Store at -80°C under inert gas (e.g., N2) to prevent tert-butyl group hydrolysis .
  • Prodrug design : Mask the indole NH with a Boc group to enhance solubility and reduce premature metabolism .
  • pH optimization : Formulate in buffered solutions (pH 4–6) to avoid degradation in acidic environments .

Q. How can synthetic yields be optimized for scaled-up production?

  • Catalyst screening : Use Pd(OAc)2/XPhos for Suzuki coupling to achieve >80% yield .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for N-methylation steps .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to kinase ATP pockets, focusing on tert-butyl-induced hydrophobic interactions .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QSAR models : Use electron-density descriptors to correlate substituent effects with IC50 values .

Methodological Challenges and Solutions

Q. How are enantiomers resolved if chirality is introduced during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate R/S enantiomers .
  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones during indole functionalization to control stereochemistry .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • UPLC-MS/MS : Detect impurities at 0.1% levels using a C18 column and ESI ionization .
  • Headspace GC-MS : Identify volatile byproducts (e.g., tert-butanol) from degradation .

Q. How is the compound adapted for cross-disciplinary applications (e.g., materials science)?

  • Photophysical studies : Measure fluorescence quantum yield (ΦF) to assess utility in OLEDs .
  • Coordination chemistry : Complex with transition metals (e.g., Pd) for catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.